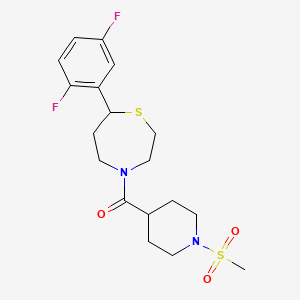

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Description

The compound “(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone” is a bicyclic ketone derivative comprising a 1,4-thiazepane (a seven-membered ring containing sulfur and nitrogen) and a piperidine (six-membered amine ring). Key structural features include:

- A 2,5-difluorophenyl group substituted at the 7-position of the thiazepane ring.

- A methylsulfonyl group attached to the nitrogen of the piperidine ring.

- A methanone (carbonyl) group linking the thiazepane and piperidine moieties.

Properties

IUPAC Name |

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F2N2O3S2/c1-27(24,25)22-8-4-13(5-9-22)18(23)21-7-6-17(26-11-10-21)15-12-14(19)2-3-16(15)20/h2-3,12-13,17H,4-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHDSFMSYCQGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone” typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the Thiazepane Ring: This could involve the cyclization of a suitable precursor containing sulfur and nitrogen atoms.

Introduction of the Difluorophenyl Group: This step might involve a substitution reaction where a difluorophenyl group is introduced to the thiazepane ring.

Formation of the Piperidine Ring: This could involve the cyclization of a suitable precursor containing nitrogen.

Attachment of the Methylsulfonyl Group: This step might involve a sulfonylation reaction where a methylsulfonyl group is introduced to the piperidine ring.

Final Coupling Reaction: The final step might involve coupling the thiazepane and piperidine rings through a methanone linkage.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

Reduction: Reduction reactions might target the carbonyl group in the methanone linkage.

Substitution: Substitution reactions might occur at the aromatic ring or the nitrogen atoms in the rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The 1,4-thiazepane in the target compound provides a larger, more flexible ring compared to the 1,2,4-triazole in ’s compound, which is rigid and planar. This flexibility may influence binding interactions in biological systems. The piperidine moiety in the target compound introduces a basic nitrogen, whereas ’s triazole is non-basic but aromatic.

Substituent Effects :

- Fluorine Position : The 2,5-difluorophenyl group in the target compound vs. 2,4-difluorophenyl in ’s compound alters electronic and steric profiles. The 2,5-substitution may reduce steric hindrance compared to 2,4-substitution.

- Sulfonyl Groups : The methylsulfonyl group (small, electron-withdrawing) in the target compound contrasts with the phenylsulfonyl group (bulky, lipophilic) in ’s compound, impacting solubility and target affinity.

Synthetic Complexity :

- ’s compound is synthesized via a straightforward alkylation of α-halogenated ketones under mild conditions . In contrast, the target compound likely requires multi-step synthesis, including thiazepane ring formation (e.g., via cyclization of dithiocarbamate precursors) and subsequent sulfonylation.

Functional Group Roles: The methanone linker in the target compound may enhance stability compared to the ethanone group in ’s compound, which is more prone to metabolic reduction.

Limitations:

- No direct data on the target compound’s physicochemical or biological properties are provided in the evidence.

Biological Activity

The compound (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , also known as 7-(2,5-difluorophenyl)-1,4-thiazepane hydrochloride , is a member of the thiazepane class of compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 265.75 g/mol. The presence of the difluorophenyl group and the thiazepane ring contributes to its unique chemical properties, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClF2NS |

| Molecular Weight | 265.75 g/mol |

| IUPAC Name | 7-(2,5-difluorophenyl)-1,4-thiazepane hydrochloride |

| CAS Number | 2097936-26-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors through binding interactions that can inhibit or activate metabolic pathways. The exact mechanisms remain under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It may interact with neurotransmitter receptors influencing signaling pathways.

Biological Activities

Research indicates that (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various pathogens.

- Anticancer Activity : Some studies indicate effectiveness in inhibiting cancer cell proliferation.

- Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, it may exhibit neuropharmacological properties.

Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Anticancer Potential

In vitro assays were performed on human cancer cell lines (e.g., breast and lung cancer). The compound demonstrated IC50 values in the micromolar range, suggesting promising anticancer properties.

Neuropharmacological Studies

Research published in a pharmacology journal explored the effects of this compound on neurotransmitter systems. It was found to modulate dopamine and serotonin receptor activity, indicating potential applications in treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.